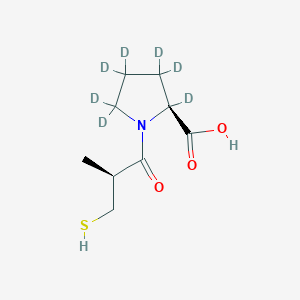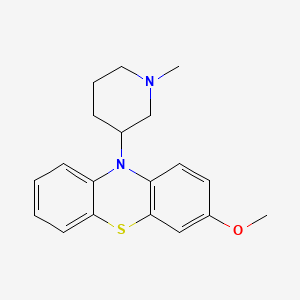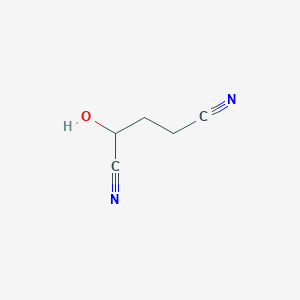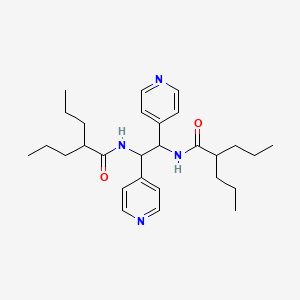
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features two dipropylacetamido groups and two 4-pyridylethane groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dibromoethane with dipropylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-pyridylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can modulate biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common ligand in coordination chemistry.
1,2-Bis(diisopropylamino)disilane: Used in the synthesis of silicon-based materials.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
77502-23-9 |
|---|---|
Molekularformel |
C28H42N4O2 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2-propyl-N-[2-(2-propylpentanoylamino)-1,2-dipyridin-4-ylethyl]pentanamide |
InChI |
InChI=1S/C28H42N4O2/c1-5-9-23(10-6-2)27(33)31-25(21-13-17-29-18-14-21)26(22-15-19-30-20-16-22)32-28(34)24(11-7-3)12-8-4/h13-20,23-26H,5-12H2,1-4H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
KQFHFSAKQRNYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC(=O)C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
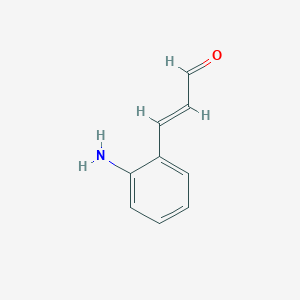
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
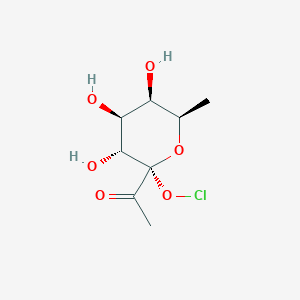
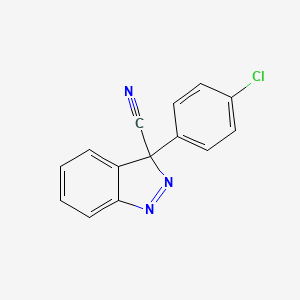
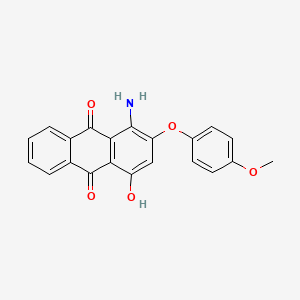

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
